molecular formula C15H21NO3S B4702916 1-[2-(propylsulfonyl)benzoyl]piperidine

1-[2-(propylsulfonyl)benzoyl]piperidine

Cat. No. B4702916
M. Wt: 295.4 g/mol
InChI Key: HCDCUMWGUUAYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(propylsulfonyl)benzoyl]piperidine, also known as PSB-24271, is a compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

1-[2-(propylsulfonyl)benzoyl]piperidine acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the sigma-1 receptor, 1-[2-(propylsulfonyl)benzoyl]piperidine can modulate these processes and have a variety of biological effects.
Biochemical and Physiological Effects:
1-[2-(propylsulfonyl)benzoyl]piperidine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1-[2-(propylsulfonyl)benzoyl]piperidine has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(propylsulfonyl)benzoyl]piperidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of cellular processes and reduces the risk of off-target effects. However, one limitation of using 1-[2-(propylsulfonyl)benzoyl]piperidine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[2-(propylsulfonyl)benzoyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(propylsulfonyl)benzoyl]piperidine and its effects on cellular processes.

Scientific Research Applications

1-[2-(propylsulfonyl)benzoyl]piperidine has been extensively studied for its potential therapeutic uses. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential uses in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

piperidin-1-yl-(2-propylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-2-12-20(18,19)14-9-5-4-8-13(14)15(17)16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDCUMWGUUAYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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